Indocarbazostatin

Description

This compound has been reported in Streptomyces with data available.

an inhibitor of nerve growth stimulated by nerve growth factor; isolated from Streptomyces; structure in first source

Structure

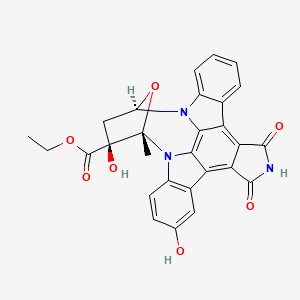

2D Structure

3D Structure

Properties

Molecular Formula |

C28H21N3O7 |

|---|---|

Molecular Weight |

511.5 g/mol |

IUPAC Name |

ethyl (15S,16S,18R)-10,16-dihydroxy-15-methyl-3,5-dioxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8(13),9,11,20,22,24,26-nonaene-16-carboxylate |

InChI |

InChI=1S/C28H21N3O7/c1-3-37-26(35)28(36)11-17-30-15-7-5-4-6-13(15)18-20-21(25(34)29-24(20)33)19-14-10-12(32)8-9-16(14)31(23(19)22(18)30)27(28,2)38-17/h4-10,17,32,36H,3,11H2,1-2H3,(H,29,33,34)/t17-,27+,28-/m1/s1 |

InChI Key |

LJOOYJUOJXUSEB-IIRCXYRXSA-N |

Isomeric SMILES |

CCOC(=O)[C@@]1(C[C@@H]2N3C4=CC=CC=C4C5=C6C(=C7C8=C(C=CC(=C8)O)N(C7=C53)[C@]1(O2)C)C(=O)NC6=O)O |

Canonical SMILES |

CCOC(=O)C1(CC2N3C4=CC=CC=C4C5=C6C(=C7C8=C(C=CC(=C8)O)N(C7=C53)C1(O2)C)C(=O)NC6=O)O |

Synonyms |

indocarbazostatin |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Indocarbazostatin from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of indocarbazostatin, a potent inhibitor of Nerve Growth Factor (NGF)-induced neuronal differentiation. The methodologies detailed herein are compiled from seminal studies on this bioactive compound, offering a comprehensive resource for researchers in natural product chemistry, drug discovery, and molecular biology.

Discovery and Screening

This compound was identified during a dedicated screening program for modulators of signal transduction in mammalian cells. The primary assay targeted the inhibition of NGF-induced neurite outgrowth in rat pheochromocytoma PC12 cells. From the culture broth of a Streptomyces species, two novel indolocarbazole antibiotics, this compound and this compound B, were discovered.[1]

Initial biological characterization revealed that this compound and its analogue, this compound B, inhibited NGF-induced neurite outgrowth from PC12 cells at concentrations of 6 nM and 24 nM, respectively. This potency was notably higher than that of the known protein kinase inhibitor K-252a, which exhibited the same effect at 200 nM under identical assay conditions.

Producing Microorganism

The original producing organism of this compound is a strain of Streptomyces sp., designated CL-37. Further research led to the development of a mutant strain, Streptomyces sp. MUV-6-83, through UV irradiation of the parent strain. This mutant was found to produce two new analogs, indocarbazostatins C and D, which are the methyl ester counterparts of this compound and this compound B, respectively.[2]

Fermentation

The production of this compound is achieved through submerged fermentation of Streptomyces sp. CL-37. The process involves a seed culture followed by a production culture.

Experimental Protocols

Seed Culture:

-

Medium: Prepare a seed medium with the following composition (per liter):

-

Glucose: 10 g

-

Soluble starch: 20 g

-

Yeast extract: 5 g

-

Peptone: 5 g

-

NaCl: 3 g

-

K₂HPO₄: 1 g

-

MgSO₄·7H₂O: 0.5 g

-

CaCO₃: 3 g

-

-

Inoculation: Inoculate the seed medium with a loopful of spores or a vegetative mycelial suspension of Streptomyces sp. CL-37.

-

Incubation: Incubate the culture at 28-30°C for 48-72 hours on a rotary shaker at 180-220 rpm.

Production Culture:

-

Medium: Prepare a production medium with the following composition (per liter):

-

Soluble starch: 30 g

-

Glycerol: 10 g

-

Soybean meal: 15 g

-

Yeast extract: 2 g

-

NaCl: 3 g

-

CaCO₃: 4 g

-

Trace elements solution: 1 ml

-

-

Inoculation: Inoculate the production medium with 5% (v/v) of the seed culture.

-

Fermentation: Conduct the fermentation at 28-30°C for 5-7 days in a stirred-tank fermenter with controlled aeration and agitation. The production of this compound typically reaches its maximum after 120 hours of fermentation.

Extraction and Isolation

This compound is extracted from the fermentation broth and purified using a multi-step chromatographic process.

Experimental Protocols

-

Extraction:

-

Centrifuge the harvested culture broth to separate the mycelium from the supernatant.

-

Adjust the pH of the supernatant to 4.0 with HCl.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Combine the ethyl acetate extracts and concentrate under reduced pressure to yield a crude extract.

-

-

Initial Chromatography:

-

Adsorb the crude extract onto a Diaion HP-20 column.

-

Wash the column with water to remove polar impurities.

-

Elute the column with a stepwise gradient of methanol in water (50%, 80%, and 100% methanol).

-

Collect the fractions and monitor for activity using the PC12 cell-based assay.

-

-

Size-Exclusion Chromatography:

-

Pool the active fractions from the Diaion HP-20 column and concentrate.

-

Apply the concentrated active fraction to a Sephadex LH-20 column.

-

Elute the column with methanol.

-

Collect fractions and identify those containing this compound by thin-layer chromatography (TLC).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Subject the this compound-containing fractions from the Sephadex LH-20 column to preparative reverse-phase HPLC.

-

Use a C18 column with a linear gradient of acetonitrile in water (containing 0.1% trifluoroacetic acid) as the mobile phase.

-

Monitor the elution at 290 nm and collect the peak corresponding to this compound.

-

Lyophilize the purified fraction to obtain pure this compound.

-

Physicochemical Properties

The structure and properties of this compound have been determined through various spectroscopic and analytical techniques.[3]

| Property | Value |

| Appearance | Pale yellow powder |

| Molecular Formula | C₃₃H₂₇N₃O₇ |

| Molecular Weight | 577.59 g/mol |

| Melting Point | >300°C (decomposed) |

| Optical Rotation | [α]D²⁵ +120° (c 0.1, DMSO) |

| UV (λmax in Methanol) | 235, 292, 330 (sh), 358, 375 nm |

| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in ethyl acetate; insoluble in water and n-hexane. |

¹H and ¹³C NMR Spectral Data (in DMSO-d₆):

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 2 | 168.5 | |

| 3 | 55.2 | 3.85 (1H, d, J=9.5) |

| 3a | 78.1 | |

| 4 | 45.3 | 2.25 (1H, m), 2.55 (1H, m) |

| 5 | 28.9 | 1.80 (2H, m) |

| 6 | 65.4 | 4.20 (1H, m) |

| 7 | 125.1 | |

| 7a | 128.9 | |

| 7b | 115.8 | |

| 7c | 118.2 | |

| 8 | 120.3 | 7.30 (1H, t, J=7.5) |

| 9 | 119.5 | 7.20 (1H, t, J=7.5) |

| 10 | 126.8 | 7.60 (1H, d, J=8.0) |

| 11 | 111.2 | 8.15 (1H, d, J=8.0) |

| 11a | 139.8 | |

| 12a | 135.4 | |

| 13a | 124.5 | |

| 1' | 123.7 | |

| 2' | 121.1 | 7.45 (1H, d, J=8.5) |

| 3' | 112.9 | 6.90 (1H, dd, J=8.5, 2.0) |

| 4' | 155.8 | |

| 5' | 110.5 | 6.85 (1H, d, J=2.0) |

| 6' | 140.1 | |

| 7' | 170.2 | |

| 8' | 59.8 | |

| 9' | 14.1 | 1.15 (3H, t, J=7.0) |

| 10' | 4.05 (2H, q, J=7.0) | |

| 11' | 72.1 | |

| 12' | 25.3 | 1.50 (3H, s) |

| 4'-OH | 9.80 (1H, s) | |

| N-H | 11.50 (1H, s) |

Biological Activity and Signaling Pathway

This compound is a potent inhibitor of NGF-induced neuronal differentiation. NGF exerts its effects by binding to the Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase. The binding of NGF to TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This autophosphorylation initiates a cascade of downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and PLC-γ pathways, which ultimately lead to neurite outgrowth and neuronal survival.

This compound is believed to exert its inhibitory effect by targeting the TrkA signaling cascade. While the precise molecular target has not been definitively elucidated in the initial discovery papers, its potent inhibition of NGF-induced effects suggests that it may act as an inhibitor of TrkA autophosphorylation or a downstream component of the signaling pathway.

References

Unveiling Indocarbazostatin: A Technical Guide to its Microbial Origin and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indocarbazostatin, a potent indolocarbazole antibiotic, has garnered significant interest within the scientific community for its notable biological activity as an inhibitor of Nerve Growth Factor (NGF)-induced neuronal differentiation. This technical guide provides an in-depth exploration of the producing organism of this compound, detailing the fermentation, isolation, and purification protocols. Furthermore, it elucidates the compound's mechanism of action by examining its inhibitory effects on the NGF signaling pathway. Quantitative data on its biological efficacy are presented, and key experimental methodologies are described to facilitate further research and development.

Producing Organism and Fermentation

This compound and its analogue, this compound B, are naturally produced by a strain of actinomycetes identified as Streptomyces sp. [1]. Additionally, novel derivatives, Indocarbazostatins C and D, have been isolated from a mutant strain, Streptomyces sp. MUV-6-83 [2]. Actinomycetes, particularly the genus Streptomyces, are renowned for their prolific production of a wide array of bioactive secondary metabolites, including many clinically important antibiotics[3].

Fermentation Protocol

While the specific medium composition and fermentation parameters for optimal this compound production are proprietary to the discovering research groups, a general approach based on established methods for Streptomyces fermentation can be outlined. The goal is to provide a nutrient-rich environment and optimal physiological conditions to encourage the growth of the mycelium and the subsequent production of the secondary metabolite.

1.1.1. Culture Medium: A variety of media are suitable for the cultivation of Streptomyces species. A typical seed medium for initial growth may consist of starch, glucose, peptone, NaCl, (NH₄)₂SO₄, MgSO₄·7H₂O, K₂HPO₄, and CaCO₃[3]. For production, a fermentation medium rich in complex carbon and nitrogen sources is often employed. An example of a production medium for a related Streptomyces species includes soluble starch, peptone, yeast extract, and soybean meal, supplemented with essential minerals[4].

1.1.2. Fermentation Parameters: Critical parameters for successful fermentation include temperature, pH, and aeration. Streptomyces are generally mesophilic, with optimal growth temperatures typically ranging from 28°C to 37°C. The pH of the culture medium is crucial and is usually maintained between 6.5 and 7.5. Adequate aeration and agitation are necessary to ensure sufficient dissolved oxygen for the aerobic metabolism of the bacteria and to maintain a homogenous culture.

Isolation and Purification

The isolation and purification of this compound from the fermentation broth involves a multi-step process utilizing various chromatographic techniques to separate the target compound from other metabolites and media components.

Extraction

Following fermentation, the culture broth is typically subjected to solvent extraction to isolate the crude mixture of metabolites. Organic solvents such as ethyl acetate or butanol are commonly used to extract compounds of interest from the aqueous broth.

Chromatographic Purification

A combination of chromatographic methods is employed for the purification of this compound. These methods separate molecules based on their physical and chemical properties, such as polarity, size, and charge.

-

Silica Gel Chromatography: This technique is often used as an initial purification step to separate compounds based on their polarity. A solvent gradient of increasing polarity is typically used to elute the compounds from the silica gel column.

-

Reversed-Phase High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification of this compound. A C18 column is commonly used, and the mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a gradient to optimize separation.

Biological Activity and Mechanism of Action

This compound exhibits potent biological activity as an inhibitor of Nerve Growth Factor (NGF)-induced neuronal differentiation in PC12 cells[1]. This activity suggests its potential as a tool for studying neurobiological processes and as a lead compound for the development of therapeutics targeting NGF-related pathways.

Quantitative Data

The inhibitory potency of this compound and its analogues has been quantified using the PC12 cell neurite outgrowth inhibition assay.

| Compound | IC₅₀ (nM) | Reference |

| This compound | 6 | [1] |

| This compound B | 24 | [1] |

| K-252a (a known inhibitor) | 200 | [1] |

Table 1: Inhibitory Concentration (IC₅₀) of Indocarbazostatins on NGF-Induced Neurite Outgrowth in PC12 Cells.

Signaling Pathway Inhibition

NGF exerts its effects by binding to the Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase[5][6]. This binding event triggers the autophosphorylation of TrkA and initiates a cascade of downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which are crucial for neuronal differentiation and survival[4][7].

Indolocarbazole antibiotics, such as K-252a, are known to inhibit the kinase activity of TrkA[8]. Given the structural similarity and potent inhibitory effect of this compound on NGF-induced cellular responses, it is highly probable that its mechanism of action involves the direct inhibition of TrkA phosphorylation. By preventing the initial step in the NGF signaling cascade, this compound effectively blocks the downstream events that lead to neurite outgrowth.

Experimental Protocols

NGF-Induced Neurite Outgrowth Inhibition Assay in PC12 Cells

This assay is fundamental for assessing the biological activity of compounds that interfere with the NGF signaling pathway.

4.1.1. Cell Culture:

-

Rat pheochromocytoma (PC12) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% horse serum, 5% fetal bovine serum, and antibiotics (penicillin/streptomycin).

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

4.1.2. Assay Procedure:

-

Seed PC12 cells in collagen-coated 24-well plates at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.

-

The following day, replace the medium with a low-serum medium (e.g., DMEM with 1% horse serum).

-

Add varying concentrations of this compound (or other test compounds) to the wells.

-

After a 30-minute pre-incubation with the compound, add NGF to a final concentration of 50 ng/mL to induce neurite outgrowth.

-

Incubate the plates for 48-72 hours.

-

Observe the cells under a phase-contrast microscope and quantify neurite outgrowth. A cell is considered differentiated if it possesses at least one neurite that is longer than the cell body diameter.

-

Calculate the percentage of differentiated cells for each compound concentration and determine the IC₅₀ value.

Visualizations

Experimental Workflow for this compound Bioactivity Screening

Caption: Workflow for assessing the inhibitory effect of this compound on NGF-induced neurite outgrowth in PC12 cells.

Proposed Signaling Pathway of this compound Action

Caption: Proposed mechanism of this compound's inhibition of the NGF/TrkA signaling pathway.

References

- 1. This compound and this compound B, novel inhibitors of NGF-induced neuronal differentiation in PC12 cells. I. Screening, taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indocarbazostatins C and D, new inhibitors of NGF-induced neuronal differentiation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of saltern based Streptomyces sp. and statistical media optimization for its improved antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Nerve Growth Factor Signaling and Its Potential as Therapeutic Target for Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Tale of Two TrkA Inhibitor Trials: Same Target, Divergent Results - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Indocarbazostatin: Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocarbazostatin is a potent, naturally occurring indolocarbazole that has garnered significant interest within the scientific community for its notable biological activities.[1][2] Isolated from a Streptomyces species, this small molecule has been identified as a powerful inhibitor of nerve growth factor (NGF)-induced neuronal differentiation in rat pheochromocytoma PC12 cells.[1][2] Its unique chemical structure and potent biological effects make it a compelling subject for research in neurobiology and oncology, as well as a potential lead compound in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and biological activity of this compound, supplemented with detailed experimental protocols and data visualizations.

Chemical Structure and Molecular Properties

This compound possesses a complex polycyclic structure characteristic of the indolocarbazole family of natural products. Its chemical identity has been rigorously established through a combination of high-resolution mass spectrometry and various nuclear magnetic resonance (NMR) techniques.

| Property | Value | Source |

| Molecular Formula | C₂₈H₂₁N₃O₇ | ChemicalBook |

| Molecular Weight | 511.49 g/mol | ChemicalBook |

| CAS Number | 253450-08-7 | ChemicalBook, MedchemExpress[1] |

| Appearance | Not specified in abstracts | - |

| Solubility | Not specified in abstracts | - |

The elucidated structure of this compound reveals a fused heterocyclic system, which is fundamental to its biological function.

Image of the chemical structure of this compound:

Biological Activity: Inhibition of Neuronal Differentiation

The primary biological activity of this compound, as identified in initial screenings, is its potent inhibition of NGF-induced neurite outgrowth in PC12 cells.[2] This activity suggests that this compound interferes with the signal transduction pathways initiated by NGF, which are crucial for neuronal development and function.

| Compound | IC₅₀ for Inhibition of NGF-induced Neurite Outgrowth in PC12 cells | Source |

| This compound | 6 nM | The Journal of Antibiotics (Tokyo)[2] |

| This compound B | 24 nM | The Journal of Antibiotics (Tokyo)[2] |

| K-252a | 200 nM | The Journal of Antibiotics (Tokyo)[2] |

As indicated in the table, this compound is significantly more potent than the well-known kinase inhibitor K-252a, highlighting its potential as a highly specific modulator of cellular signaling pathways.

Experimental Protocols

The following sections detail the experimental methodologies employed in the discovery, isolation, and characterization of this compound, as described in the primary literature.

Screening for Inhibitors of NGF-Induced Neuronal Differentiation

The discovery of this compound was the result of a targeted screening program aimed at identifying microbial metabolites that could modulate cellular signal transduction.

Experimental Workflow for Screening:

Screening workflow for the identification of this compound.

Methodology:

-

Microorganism Cultivation: A Streptomyces species was cultured in a suitable nutrient medium to encourage the production of secondary metabolites.

-

Extraction: The culture broth was extracted with an organic solvent to isolate the produced metabolites.

-

PC12 Cell Assay: Rat pheochromocytoma (PC12) cells were seeded in culture plates. The cells were then treated with the microbial extracts in the presence of Nerve Growth Factor (NGF) to induce neuronal differentiation (neurite outgrowth).

-

Activity Assessment: The cultures were microscopically examined to assess the extent of neurite formation. Extracts that inhibited this process were selected for further investigation.

-

Bioassay-Guided Fractionation: The active extracts were subjected to chromatographic techniques to separate the individual components. Each fraction was tested in the PC12 cell assay to identify the pure, active compound, which was ultimately identified as this compound.

Isolation and Structural Elucidation

Following the identification of its biological activity, this compound was isolated in a pure form, and its chemical structure was determined.

Workflow for Isolation and Structure Elucidation:

Workflow for the isolation and structural elucidation of this compound.

Methodology:

-

Large-Scale Fermentation and Extraction: The Streptomyces strain was cultured in large volumes to produce sufficient quantities of this compound for isolation and structural analysis. The compound was then extracted from the culture broth.

-

Chromatographic Purification: The crude extract was subjected to a series of chromatographic steps, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), to purify this compound.

-

Spectroscopic Analysis: The pure compound was analyzed using a suite of spectroscopic techniques:

-

High-Resolution Mass Spectrometry (HR-MS): To determine the precise molecular weight and elemental composition.

-

UV-Visible Spectroscopy: To identify the chromophores present in the molecule.

-

NMR Spectroscopy: Including ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments, to elucidate the connectivity of atoms and the overall three-dimensional structure of the molecule.

-

Putative Signaling Pathway Inhibition

While the precise molecular target of this compound has not been definitively elucidated in the initial discovery papers, its inhibitory effect on NGF-induced neuronal differentiation suggests interference with the TrkA receptor tyrosine kinase signaling pathway. NGF binding to its receptor, TrkA, initiates a cascade of downstream signaling events that are critical for neuronal survival and differentiation.

Putative inhibition of the NGF/TrkA signaling pathway by this compound.

Conclusion

This compound stands out as a highly potent inhibitor of NGF-induced neuronal differentiation. Its complex chemical architecture and significant biological activity make it an invaluable tool for studying neuronal signaling pathways and a promising candidate for further investigation in the context of neurological disorders and cancer. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential and mechanism of action of this fascinating natural product. Further studies are warranted to identify the precise molecular target(s) of this compound and to evaluate its efficacy and safety in preclinical models.

References

- 1. This compound and this compound B, novel inhibitors of NGF-induced Neuronal differentiation in PC12 cells. II. Isolation, physicochemical properties and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and this compound B, novel inhibitors of NGF-induced neuronal differentiation in PC12 cells. I. Screening, taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Indocarbazostatin: A Potent Indolocarbazole Inhibitor of Neuronal Differentiation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Indocarbazostatin, a member of the indolocarbazole class of natural products. It details its relationship to the broader family of indolocarbazoles, its mechanism of action, biosynthetic origins, and the experimental protocols used for its characterization.

Introduction to Indolocarbazoles and this compound

Indolocarbazoles are a class of alkaloids characterized by a core structure of indolo[2,3-a]carbazole.[1] These compounds, isolated from various microorganisms, have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-tumor and neuroprotective properties.[1] Many indolocarbazoles function as inhibitors of protein kinases or DNA topoisomerases.[1]

This compound is a microbial metabolite belonging to the indolocarbazole family. It has been identified as a potent inhibitor of nerve growth factor (NGF)-induced neuronal differentiation in PC12 cells, a common model system for studying neuronal development.[2] Notably, this compound and its analogue, this compound B, exhibit significantly greater potency in this cellular assay than K-252a, another well-characterized indolocarbazole and protein kinase inhibitor.[2]

Chemical Structure and Relationship to Indolocarbazoles

The core chemical scaffold of this compound is the indolo[2,3-a]pyrrolo[3,4-c]carbazole ring system, which is characteristic of many bioactive indolocarbazoles. The general structure of indolocarbazoles and the specific structure of this compound are depicted below, highlighting their shared core. Variations in substitutions on this core structure across the indolocarbazole family lead to a wide range of biological activities and target specificities.

Biosynthesis of the Indolocarbazole Core

The biosynthesis of the indolocarbazole core, as elucidated from studies of related compounds like rebeccamycin and staurosporine, originates from two molecules of the amino acid L-tryptophan.[3][4] The biosynthetic pathway involves a series of enzymatic reactions, including oxidation, dimerization, and cyclization, to form the characteristic fused ring system. While the specific gene cluster for this compound biosynthesis has not been detailed, the generalized pathway provides a strong model for its formation.

Mechanism of Action: Inhibition of the NGF-TrkA Signaling Pathway

This compound's biological activity stems from its potent inhibition of the Nerve Growth Factor (NGF) signaling pathway. NGF is a neurotrophin crucial for the survival, development, and function of neurons. It exerts its effects by binding to the Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase.[5] Upon NGF binding, TrkA dimerizes and autophosphorylates, initiating a downstream signaling cascade that involves pathways such as the Ras-MAPK and PI3K-Akt pathways, ultimately leading to changes in gene expression and cellular responses like neurite outgrowth.[6][7]

Indolocarbazoles, such as K-252a, are known to be potent inhibitors of TrkA kinase activity.[8][9] K-252a has been shown to be a competitive inhibitor with respect to ATP binding to TrkA.[3] Given that this compound is significantly more potent than K-252a in inhibiting NGF-induced neurite outgrowth, it is highly probable that this compound directly inhibits the kinase activity of TrkA, thereby blocking the downstream signaling events that lead to neuronal differentiation.

Quantitative Data Summary

The inhibitory potency of this compound and its related compounds on NGF-induced neurite outgrowth in PC12 cells is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

| Compound | IC50 (NGF-induced Neurite Outgrowth in PC12 cells) |

| This compound | 6 nM[2] |

| This compound B | 24 nM[2] |

| K-252a | 200 nM[2] |

| K-252a (TrkA kinase inhibition) | ~3 nM[8] |

Note: The IC50 for K-252a on TrkA kinase inhibition is provided for comparative purposes.

Detailed Experimental Protocols

This protocol describes a general method for assessing the inhibition of NGF-induced neurite outgrowth in PC12 cells, a key assay for characterizing compounds like this compound.

Materials:

-

PC12 cells

-

Cell culture medium (e.g., DMEM supplemented with horse serum and fetal bovine serum)

-

Nerve Growth Factor (NGF)

-

Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Poly-L-lysine or collagen-coated cell culture plates

-

Phase-contrast microscope with imaging capabilities

Procedure:

-

Cell Seeding: Plate PC12 cells onto poly-L-lysine or collagen-coated plates at a suitable density to allow for individual cell morphology assessment.

-

Compound Treatment: After allowing the cells to adhere, treat the cells with various concentrations of the test compound (e.g., this compound) for a predetermined pre-incubation period. Include a vehicle control (e.g., DMSO).

-

NGF Stimulation: Add NGF to the cell culture medium to a final concentration known to induce robust neurite outgrowth (e.g., 50-100 ng/mL).

-

Incubation: Incubate the cells for a period sufficient to observe neurite extension (typically 24-72 hours).

-

Microscopic Analysis: Using a phase-contrast microscope, capture images of multiple random fields for each treatment condition.

-

Quantification: A cell is considered to have a neurite if it possesses a process at least twice the length of its cell body diameter. For each condition, count the total number of cells and the number of cells with neurites. Calculate the percentage of neurite-bearing cells.

-

Data Analysis: Plot the percentage of neurite-bearing cells against the concentration of the test compound. Determine the IC50 value, the concentration at which the compound inhibits 50% of the NGF-induced neurite outgrowth, using appropriate software.

This outlines a generalized workflow for an in vitro kinase assay to directly measure the inhibitory effect of a compound on TrkA kinase activity.

Relationship Between this compound and Other Indolocarbazoles

This compound is a member of the indolo[2,3-a]pyrrolo[3,4-c]carbazole subgroup of indolocarbazoles. Its potent biological activity as a TrkA inhibitor aligns it with other well-known members of this class, such as K-252a and staurosporine, which are also potent but less selective protein kinase inhibitors. The significantly higher potency of this compound in cellular assays suggests that its specific chemical structure is particularly well-suited for interacting with the ATP-binding pocket of the TrkA receptor, leading to more effective inhibition of its kinase activity. This highlights the principle that subtle structural modifications within the indolocarbazole scaffold can lead to substantial differences in biological activity and target selectivity.

Conclusion

This compound is a potent, naturally occurring indolocarbazole that functions as a highly effective inhibitor of the NGF-TrkA signaling pathway. Its mechanism of action, presumed to be the direct inhibition of TrkA receptor tyrosine kinase activity, makes it a valuable tool for studying neurotrophin signaling and a potential lead compound for the development of therapeutics targeting pathways dependent on TrkA activity. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the properties and applications of this promising molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics of trkA tyrosine kinase activity and inhibition by K-252a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. K252a - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

- 6. sinobiological.com [sinobiological.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. K-252a inhibits nerve growth factor-induced trk proto-oncogene tyrosine phosphorylation and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Studies on the Bioactivity of Indocarbazostatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indocarbazostatin and its analogues represent a class of indolocarbazole antibiotics with potent biological activity. Foundational research has identified these compounds as significant inhibitors of nerve growth factor (NGF)-induced neuronal differentiation in rat pheochromocytoma (PC12) cells. This technical guide provides an in-depth overview of the core bioactivity of this compound, presenting quantitative data, detailed experimental protocols for key assays, and a proposed mechanism of action based on the available scientific literature. The primary mode of action is suggested to be the inhibition of the TrkA receptor tyrosine kinase, a critical component of the NGF signaling pathway. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound and related molecules.

Quantitative Bioactivity Data

The inhibitory effects of this compound and its analogues on NGF-induced neurite outgrowth in PC12 cells have been quantified, with IC50 values indicating high potency. The data from foundational screening studies are summarized in the table below for comparative analysis.

| Compound | Bioactivity | Cell Line | IC50 (nM) | Reference |

| This compound | Inhibition of NGF-induced neurite outgrowth | PC12 | 6 | [1] |

| This compound B | Inhibition of NGF-induced neurite outgrowth | PC12 | 24 | [1] |

| Indocarbazostatins C | Inhibition of NGF-induced neurite outgrowth | PC12 | Not explicitly quantified, but identified as active. | [2][3] |

| Indocarbazostatins D | Inhibition of NGF-induced neurite outgrowth | PC12 | Not explicitly quantified, but identified as active. | [2][3] |

| K-252a (Reference) | Inhibition of NGF-induced neurite outgrowth | PC12 | 200 | [1] |

Indocarbazostatins C and D are methyl ester analogs of this compound and this compound B, respectively[2][3].

Experimental Protocols

The primary assay used to determine the bioactivity of this compound is the inhibition of Nerve Growth Factor (NGF)-induced neurite outgrowth in PC12 cells. The following is a detailed methodology synthesized from established protocols.

NGF-Induced Neurite Outgrowth Inhibition Assay in PC12 Cells

Objective: To quantify the inhibitory effect of this compound on the morphological differentiation of PC12 cells stimulated by NGF.

Materials:

-

PC12 cells (rat adrenal pheochromocytoma cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

Penicillin-Streptomycin solution

-

Nerve Growth Factor (NGF)

-

This compound (and/or its analogues)

-

Poly-L-lysine

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and multi-well plates (e.g., 24-well or 96-well)

-

Inverted microscope with imaging capabilities

Methodology:

-

Cell Culture Maintenance:

-

Culture PC12 cells in T-75 flasks containing DMEM supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days to maintain exponential growth.

-

-

Plate Preparation:

-

Coat the surface of multi-well plates with poly-L-lysine (0.01% in sterile water) overnight at room temperature to enhance cell adhesion.

-

Aspirate the poly-L-lysine solution and wash the wells twice with sterile PBS. Allow the plates to dry completely.

-

-

Cell Seeding:

-

Harvest PC12 cells from the culture flask using gentle dissociation methods (e.g., scraping or brief trypsinization).

-

Resuspend the cells in fresh culture medium and perform a cell count.

-

Seed the cells into the prepared multi-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment and NGF Stimulation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.

-

After the 24-hour incubation, replace the medium with a low-serum medium (e.g., DMEM with 1% HS).

-

Add the various concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (without inhibitor).

-

Immediately after adding the inhibitor, add NGF to all wells (except for a negative control) to a final concentration of 50-100 ng/mL.

-

-

Incubation and Observation:

-

Incubate the plates for 48-72 hours to allow for neurite outgrowth.

-

Observe the cells periodically under an inverted microscope.

-

-

Quantification of Neurite Outgrowth:

-

After the incubation period, capture images of multiple random fields for each treatment condition.

-

A cell is considered differentiated if it possesses at least one neurite that is equal to or longer than the diameter of the cell body.

-

Count the total number of cells and the number of differentiated cells in each field to determine the percentage of neurite-bearing cells.

-

Alternatively, specialized software can be used to measure the total neurite length per cell.

-

-

Data Analysis:

-

Plot the percentage of neurite-bearing cells (or average neurite length) against the concentration of this compound.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in NGF-induced neurite outgrowth compared to the positive control.

-

Signaling Pathways and Mechanism of Action

The foundational bioactivity of this compound is its ability to inhibit NGF-induced neuronal differentiation. This process is primarily mediated through the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for NGF. While direct enzymatic assays on this compound's effect on TrkA are not extensively reported in the initial foundational studies, the mechanism can be inferred from the known NGF signaling pathway and the activity of structurally related indolocarbazole compounds like K-252a, which are known TrkA kinase inhibitors.

Proposed Mechanism of Action: Inhibition of TrkA Signaling

Upon binding of NGF, TrkA receptors dimerize and undergo autophosphorylation on specific tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling pathways crucial for neuronal differentiation, survival, and neurite outgrowth. The two major pathways activated are:

-

The Ras/MAPK (ERK) Pathway: This pathway is critical for neurite outgrowth and the expression of neuronal-specific genes.

-

The PI3K/Akt Pathway: This pathway is primarily involved in promoting cell survival.

This compound is hypothesized to act as an ATP-competitive inhibitor of the TrkA kinase domain. By binding to the ATP-binding pocket of TrkA, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of all downstream signaling events. This inhibition of the primary signaling event leads to the observed block in neurite outgrowth.

Visualizing the Molecular Interactions and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway and the experimental workflow.

Caption: Proposed NGF-TrkA signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the NGF-induced neurite outgrowth inhibition assay.

References

The Indocarbazostatin Scaffold: A Technical Guide to a Novel Neuronal Differentiation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indocarbazostatin, a novel indolocarbazole alkaloid isolated from Streptomyces sp., presents a compelling scaffold for the development of neurological drug candidates. Exhibiting potent inhibitory activity against Nerve Growth Factor (NGF)-induced neuronal differentiation in PC12 cells, this compound and its analogs surpass the activity of the well-studied inhibitor K-252a. The novelty of the this compound scaffold lies in its unique stereochemical features, including an opposite absolute configuration at the C-3' position and atropisomeric chirality, which distinguish it from other members of the indolocarbazole family. This technical guide provides a comprehensive overview of the this compound scaffold, including its discovery, biological activity with quantitative data, the signaling pathway it modulates, and detailed experimental protocols for its study.

Introduction

The indolocarbazole class of natural products has long been a fertile ground for the discovery of potent biological agents, with prominent members like staurosporine and K-252a known for their protein kinase inhibitory activities. This compound and its analogs, this compound B, C, and D, have emerged as significant additions to this family due to their potent and specific inhibition of NGF-induced neuronal differentiation[1]. This activity is primarily mediated through the inhibition of the Tropomyosin receptor kinase A (TrkA) signaling pathway. The unique structural characteristics of the this compound scaffold offer new avenues for structure-activity relationship (SAR) studies and the design of next-generation kinase inhibitors with improved selectivity and efficacy.

The this compound Scaffold: Structure and Novelty

The core of this compound is an indolo[2,3-a]pyrrolo[3,4-c]carbazole skeleton. Its novelty, when compared to related compounds like K-252a, is rooted in its distinct stereochemistry. Specifically, this compound possesses an opposite absolute configuration at the C-3' position of the sugar moiety. Furthermore, this compound B exhibits atropisomeric chirality, a feature arising from hindered rotation around a single bond, which contributes to its unique three-dimensional structure[2][3].

While a definitive 3D crystal structure of this compound has not been publicly reported, its absolute and relative configurations have been deduced through a combination of HR-FAB-MS, NMR spectroscopy (¹H, ¹³C, COSY, HMBC, HMQC), and DIF NOE experiments, alongside computational calculations (MM2, MOPAC, and CONFLEX) and circular dichroism (CD) analyses[2]. A direct visual comparison of the predicted 3D structures of this compound and K-252a would highlight these key stereochemical differences.

Biological Activity and Quantitative Data

This compound and its analogs are potent inhibitors of NGF-induced neurite outgrowth in rat pheochromocytoma PC12 cells. Their inhibitory activities are significantly greater than that of K-252a. The available quantitative data is summarized in the table below.

| Compound | Inhibitory Concentration (NGF-induced neurite outgrowth in PC12 cells) | Reference |

| This compound | 6 nM | [1][4] |

| This compound B | 24 nM | [1][4] |

| This compound C | - | [5][6] |

| This compound D | - | [5][6] |

| K-252a | 200 nM | [1][4] |

Note: Specific inhibitory concentrations for this compound C and D were not found in the searched literature, though they are reported as inhibitors.

Mechanism of Action: Inhibition of the NGF-TrkA Signaling Pathway

Nerve Growth Factor (NGF) is a neurotrophin crucial for the survival, development, and function of neurons. It exerts its effects by binding to the high-affinity TrkA receptor, a receptor tyrosine kinase. The binding of NGF to TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues within its cytoplasmic kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and PLC-γ pathways, which ultimately lead to neuronal differentiation, characterized by neurite outgrowth.

This compound, like K-252a, functions as a direct inhibitor of TrkA kinase activity. By binding to the ATP-binding site of the TrkA kinase domain, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of the downstream signaling cascade. This inhibition of TrkA phosphorylation effectively halts NGF-induced neuronal differentiation.

Below is a diagram illustrating the NGF-TrkA signaling pathway and the point of inhibition by this compound.

Figure 1. NGF-TrkA signaling pathway and inhibition by this compound.

Experimental Protocols

Isolation and Purification of Indocarbazostatins from Streptomyces sp.

The following is a generalized protocol based on methods for isolating secondary metabolites from Streptomyces. The specific details for this compound would be found in the original isolation papers.

Workflow for Isolation and Purification:

Figure 2. General workflow for the isolation of this compound.

Detailed Methodology:

-

Fermentation: A seed culture of the producing Streptomyces sp. strain is prepared in a suitable medium and incubated on a rotary shaker. This is then used to inoculate a larger production culture, which is fermented for several days under optimized conditions of temperature, pH, and aeration to maximize the production of secondary metabolites.

-

Extraction: The culture broth is harvested and centrifuged to separate the mycelial cake from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate. The organic phase, containing the desired compounds, is collected.

-

Purification: The crude extract is concentrated under reduced pressure and subjected to a series of chromatographic separations. This typically involves initial fractionation by silica gel column chromatography, followed by further purification using reversed-phase HPLC to yield the pure this compound and its analogs.

NGF-Induced Neurite Outgrowth Inhibition Assay in PC12 Cells

This assay is the primary method for evaluating the biological activity of this compound.

Workflow for Neurite Outgrowth Assay:

Figure 3. Workflow for the PC12 cell neurite outgrowth inhibition assay.

Detailed Methodology:

-

Cell Culture: PC12 cells are maintained in a suitable growth medium. For the assay, cells are seeded onto collagen-coated multi-well plates.

-

Compound Treatment: Cells are pre-incubated with various concentrations of the test compound (this compound, its analogs, or K-252a as a control) for a short period.

-

NGF Stimulation: Nerve Growth Factor (NGF) is added to the wells to a final concentration known to induce robust neurite outgrowth (e.g., 50-100 ng/mL).

-

Incubation: The plates are incubated for 24 to 48 hours to allow for neurite extension.

-

Analysis: After incubation, the cells are fixed and visualized under a microscope. The percentage of cells bearing neurites longer than the diameter of the cell body is determined for each compound concentration.

-

IC50 Calculation: The concentration of the compound that inhibits 50% of the NGF-induced neurite outgrowth (IC50) is calculated from the dose-response curve.

TrkA Phosphorylation Assay

This assay directly measures the inhibitory effect of this compound on its molecular target.

Detailed Methodology:

-

Cell Culture and Treatment: PC12 cells are serum-starved to reduce basal levels of receptor phosphorylation. The cells are then pre-treated with the test compound before stimulation with NGF for a short period (e.g., 10-15 minutes).

-

Cell Lysis: The cells are washed with ice-cold PBS and lysed with a buffer containing protease and phosphatase inhibitors.

-

Western Blotting: The protein concentration of the lysates is determined, and equal amounts of protein are separated by SDS-PAGE. The proteins are then transferred to a PVDF membrane.

-

Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated TrkA (p-TrkA). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The signal is detected using a chemiluminescent substrate. The membrane can be stripped and re-probed with an antibody for total TrkA to normalize for protein loading. The intensity of the p-TrkA bands is quantified to determine the extent of inhibition.

Biosynthesis and Total Synthesis

The biosynthesis of the indolocarbazole core of this compound is believed to proceed through the dimerization of two L-tryptophan units. While the specific biosynthetic gene cluster for this compound has not been fully elucidated, it is expected to share similarities with those of other indolocarbazole alkaloids like rebeccamycin and staurosporine.

To date, a total synthesis of this compound has not been reported in the peer-reviewed literature. The stereochemically complex nature of the molecule, particularly the atropisomeric axis in this compound B, presents a significant synthetic challenge. A successful total synthesis would be a landmark achievement, confirming the proposed structure and enabling the synthesis of novel analogs for further biological evaluation.

Conclusion and Future Perspectives

The this compound scaffold represents a novel and potent platform for the development of inhibitors of the NGF-TrkA signaling pathway. Its superior activity compared to K-252a, combined with its unique stereochemical features, makes it an attractive starting point for medicinal chemistry campaigns. Future research should focus on the total synthesis of this compound and its analogs to enable comprehensive SAR studies. Further elucidation of its binding mode to TrkA through co-crystallization studies would provide invaluable insights for the rational design of more potent and selective inhibitors. The development of such compounds could have significant therapeutic potential in a range of neurological disorders and cancers where the NGF-TrkA pathway is dysregulated.

References

- 1. This compound and this compound B, novel inhibitors of NGF-induced neuronal differentiation in PC12 cells. I. Screening, taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and this compound B, novel inhibitors of NGF-induced Neuronal differentiation in PC12 cells. II. Isolation, physicochemical properties and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. jdc.jefferson.edu [jdc.jefferson.edu]

- 5. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indocarbazostatins C and D, new inhibitors of NGF-induced neuronal differentiation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Characterization of Indocarbazostatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indocarbazostatin is a novel indolocarbazole antibiotic isolated from Streptomyces sp. that has demonstrated potent inhibitory effects on Nerve Growth Factor (NGF)-induced neuronal differentiation. This document provides a comprehensive technical overview of the initial characterization of this compound's properties, including its biological activity, inferred mechanism of action, and relevant experimental protocols. The information is intended to serve as a foundational resource for researchers in pharmacology, neurobiology, and drug discovery.

Introduction

This compound and its analogues, including this compound B, C, and D, are naturally occurring compounds belonging to the indolocarbazole class of alkaloids.[1][2][3] These compounds were identified through screening for modulators of signal transduction in mammalian cells.[1] Notably, this compound exhibits potent inhibition of Nerve Growth Factor (NGF)-induced neurite outgrowth in rat pheochromocytoma (PC12) cells, a well-established model for studying neuronal differentiation.[1] Its activity in this assay surpasses that of the known kinase inhibitor K-252a, suggesting its potential as a significant modulator of cellular signaling pathways.[1]

Biological Activity and Quantitative Data

The primary characterized biological activity of this compound is the inhibition of NGF-induced neuronal differentiation. This has been quantified by assessing the inhibition of neurite outgrowth in PC12 cells. The following table summarizes the available quantitative data for this compound and its related compounds.

| Compound | Biological Activity | Cell Line | IC50 / Inhibitory Concentration | Reference Compound | Reference Compound IC50 |

| This compound | Inhibition of NGF-induced neurite outgrowth | PC12 | 6 nM | K-252a | 200 nM |

| This compound B | Inhibition of NGF-induced neurite outgrowth | PC12 | 24 nM | K-252a | 200 nM |

Inferred Mechanism of Action: Inhibition of TrkA Signaling

While direct biochemical assays confirming the molecular target of this compound are not extensively published, its biological activity and structural class strongly suggest a mechanism of action involving the inhibition of the Tropomyosin receptor kinase A (TrkA) signaling pathway. TrkA is the high-affinity receptor for Nerve Growth Factor (NGF). The binding of NGF to TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain. This activation initiates a cascade of downstream signaling events, including the Ras/MAPK and PI3K/Akt pathways, which are crucial for neuronal differentiation, survival, and neurite outgrowth.

Given that this compound is a potent inhibitor of NGF-induced neurite outgrowth, a process critically dependent on TrkA kinase activity, it is inferred that this compound, like other indolocarbazole alkaloids such as K-252a, acts as an inhibitor of the TrkA kinase.

Signaling Pathway Diagram

References

- 1. This compound and this compound B, novel inhibitors of NGF-induced neuronal differentiation in PC12 cells. I. Screening, taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and this compound B, novel inhibitors of NGF-induced Neuronal differentiation in PC12 cells. II. Isolation, physicochemical properties and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indocarbazostatins C and D, new inhibitors of NGF-induced neuronal differentiation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Indocarbazostatin Extraction from Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction and purification of Indocarbazostatin, a potent indolocarbazole alkaloid, from Streptomyces fermentation broth. The protocols outlined below are based on established techniques for the isolation of similar secondary metabolites and are intended to serve as a comprehensive guide for laboratory and process development applications.

Overview of Extraction and Purification Strategies

The recovery of this compound from fermentation broth is a multi-step process designed to efficiently isolate the target compound from a complex mixture of cellular biomass, residual media components, and other metabolites. A general workflow involves the initial separation of the mycelium from the culture broth, followed by solvent extraction of the supernatant and/or the mycelial cake. Subsequent purification steps typically employ chromatographic techniques to achieve high purity.

A logical workflow for the extraction and purification of this compound is depicted below.

Caption: General workflow for this compound extraction and purification.

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Fermentation Broth

This protocol details the initial extraction of this compound from the liquid culture.

Materials and Equipment:

-

Fermentation broth of Streptomyces sp.

-

Ethyl acetate (analytical grade)

-

Acetone (analytical grade)

-

Methanol (analytical grade)

-

Centrifuge and appropriate centrifuge bottles

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Separatory funnel (appropriate volume)

-

Rotary evaporator

-

Sonicator (optional)

Procedure:

-

Biomass Separation:

-

Centrifuge the fermentation broth at 5,000 x g for 20 minutes to pellet the mycelium.

-

Alternatively, filter the broth through a layer of filter aid (e.g., Celite) using a Büchner funnel.

-

Collect the supernatant and the mycelial cake separately.

-

-

Extraction of the Supernatant:

-

Transfer the supernatant to a separatory funnel of appropriate size.

-

Add an equal volume of ethyl acetate to the supernatant (1:1 v/v).

-

Shake the separatory funnel vigorously for 5-10 minutes, ensuring proper mixing. Periodically vent the funnel to release pressure.

-

Allow the layers to separate. The organic phase (top layer) will contain the extracted compounds.

-

Collect the ethyl acetate layer.

-

Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize recovery.

-

Combine all ethyl acetate extracts.

-

-

Extraction of the Mycelial Cake:

-

Suspend the mycelial cake in acetone or methanol (e.g., 1:3 w/v).

-

Agitate the suspension for 1-2 hours at room temperature. Sonication for 15-20 minutes can enhance extraction efficiency.

-

Filter the mixture to separate the mycelial debris from the solvent extract.

-

Repeat the extraction of the mycelial residue with a fresh portion of the solvent.

-

Combine the solvent extracts.

-

-

Concentration of the Crude Extract:

-

Combine the ethyl acetate extract from the supernatant and the solvent extract from the mycelial cake.

-

Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C until a crude, viscous residue is obtained.

-

-

Drying and Storage:

-

Dry the crude extract completely under a high vacuum to remove any residual solvent.

-

Store the dried crude extract at -20°C until further purification.

-

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

This protocol describes the purification of the crude extract using silica gel column chromatography.

Materials and Equipment:

-

Crude this compound extract

-

Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

-

Organic solvents for mobile phase (e.g., hexane, chloroform, ethyl acetate, methanol)

-

Chromatography column

-

Fraction collector or collection tubes

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

UV lamp for TLC visualization

-

Rotary evaporator

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and air-free packed bed.

-

Drain the excess solvent until the solvent level is just above the silica gel bed.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of the initial mobile phase).

-

Carefully load the dissolved sample onto the top of the silica gel bed.

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., 100% hexane or chloroform).

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol). This can be done in a stepwise or gradient manner. A common gradient could be a stepwise increase in the percentage of ethyl acetate in hexane or chloroform.

-

Collect fractions of a specific volume (e.g., 10-20 mL) continuously.

-

-

Fraction Analysis:

-

Monitor the separation by spotting a small aliquot of each fraction onto a TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., chloroform:ethyl acetate, 9:1 v/v).

-

Visualize the spots under a UV lamp (typically at 254 nm and/or 365 nm).

-

Fractions containing the same compound (identical Rf value) are pooled together.

-

-

Concentration and Analysis:

-

Concentrate the pooled fractions containing the purified this compound using a rotary evaporator.

-

Assess the purity of the isolated compound by High-Performance Liquid Chromatography (HPLC).

-

A visual representation of the column chromatography process is provided below.

Caption: Workflow for silica gel column chromatography.

Data Presentation

| Parameter | Method 1: Solvent Extraction | Method 2: Column Chromatography | Method 3: Preparative HPLC |

| Starting Material | Fermentation Broth (Volume/L) | Crude Extract (g) | Partially Purified Fraction (mg) |

| Yield | Crude Extract (g/L) | Purified Fraction (mg) | Pure this compound (mg) |

| Purity (%) | N/A | (e.g., >80%) | (e.g., >98%) |

| Recovery (%) | N/A | (e.g., 60-80% from crude) | (e.g., >90% from fraction) |

| Key Solvents/Mobile Phase | Ethyl Acetate | Hexane:Ethyl Acetate Gradient | Acetonitrile:Water Gradient |

Further Purification by Preparative HPLC

For achieving high purity (>98%), a final purification step using preparative High-Performance Liquid Chromatography (HPLC) is recommended.

-

Column: A reversed-phase C18 column is typically suitable for the separation of indolocarbazole alkaloids.

-

Mobile Phase: A gradient of acetonitrile in water or methanol in water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape.

-

Detection: UV detection at a wavelength where this compound shows maximum absorbance (to be determined by UV-Vis spectroscopy of a partially purified sample).

Concluding Remarks

The protocols provided herein offer a robust framework for the extraction and purification of this compound from Streptomyces fermentation broth. Optimization of each step, particularly the solvent systems for extraction and chromatography, will be crucial for maximizing yield and purity. It is recommended to perform small-scale pilot experiments to determine the optimal conditions before scaling up the process. The use of analytical techniques such as TLC and HPLC at each stage is essential for monitoring the progress of the purification and ensuring the final product's quality.

Laboratory Synthesis Protocol for Indocarbazostatin: A Detailed Application Note for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview and detailed laboratory protocol for the total synthesis of Indocarbazostatin, a potent indolocarbazole alkaloid. This protocol is based on established synthetic strategies for related natural products, offering a plausible and adaptable route for its laboratory-scale preparation.

This compound belongs to the indolocarbazole family of natural products, a class of compounds renowned for their diverse and significant biological activities, including anti-tumor, anti-fungal, and neuroprotective properties. The complex architecture of these molecules, characterized by a fused heterocyclic core and often appended with sugar moieties, presents a considerable challenge for synthetic chemists. This application note outlines a convergent synthetic approach to this compound, focusing on the construction of the indolocarbazole aglycone and its subsequent glycosylation.

Synthetic Strategy Overview

The total synthesis of this compound can be approached through a convergent strategy, which involves the separate synthesis of the complex indolocarbazole aglycone and a suitable glycosyl donor, followed by their coupling and final deprotection steps. This approach allows for the efficient construction of the target molecule and provides flexibility for the synthesis of analogues with modified sugar or aglycone moieties.

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall workflow for the total synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of related indolocarbazole alkaloids. Researchers should exercise standard laboratory safety precautions.

Part 1: Synthesis of the this compound Aglycone

The synthesis of the aglycone core is centered around the formation of a bis-indolylmaleimide intermediate, followed by an intramolecular oxidative cyclization to construct the carbazole ring system.

1.1 Synthesis of the Bis-indolylmaleimide Intermediate

This step involves the condensation of an indole-3-glyoxylate derivative with an indole-3-acetamide derivative.

-

Materials:

-

Methyl indole-3-glyoxylate

-

Indole-3-acetamide

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a solution of methyl indole-3-glyoxylate (1.0 eq) and indole-3-acetamide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add potassium tert-butoxide (2.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is neutral.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the bis-indolylmaleimide.

-

1.2 Oxidative Cyclization to the Indolocarbazole Aglycone

Several methods can be employed for the crucial C-C bond formation to yield the carbazole core. A common and effective method utilizes palladium(II) catalysis.

-

Materials:

-

Bis-indolylmaleimide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Copper(II) acetate (Cu(OAc)₂)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane

-

-

Procedure:

-

Dissolve the bis-indolylmaleimide (1.0 eq) in anhydrous DMF under an inert atmosphere.

-

Add Pd(OAc)₂ (0.1 eq) and Cu(OAc)₂ (2.0 eq) to the solution.

-

Heat the reaction mixture to 100-120 °C and stir for 4-6 hours.

-

Monitor the formation of the product by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with dichloromethane.

-

Filter the mixture through a pad of celite to remove the metal salts.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the this compound aglycone.

-

Part 2: Synthesis of the Glycosyl Donor

The specific sugar moiety of this compound needs to be prepared as an activated glycosyl donor. This typically involves protection of the hydroxyl groups and activation of the anomeric position. The following is a general procedure for the preparation of a glycosyl bromide from a protected sugar.

-

Materials:

-

Per-O-acetylated sugar

-

Hydrogen bromide (33% in acetic acid)

-

Anhydrous dichloromethane

-

-

Procedure:

-

Dissolve the per-O-acetylated sugar (1.0 eq) in anhydrous dichloromethane at 0 °C.

-

Slowly add a solution of HBr in acetic acid (excess).

-

Stir the reaction mixture at 0 °C for 2-4 hours.

-

Pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the organic layer with cold saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure at low temperature to obtain the crude glycosyl bromide, which should be used immediately in the next step.

-

Part 3: Glycosylation and Final Deprotection

The coupling of the aglycone with the activated sugar is a critical step. Various glycosylation methods have been developed for indolocarbazoles. A common method involves the use of a heavy metal salt promoter.

3.1 Glycosylation

-

Materials:

-

This compound aglycone

-

Freshly prepared glycosyl bromide

-

Silver(I) trifluoromethanesulfonate (AgOTf) or Mercury(II) cyanide (Hg(CN)₂)

-

Anhydrous dichloromethane or acetonitrile

-

Molecular sieves (4 Å)

-

-

Procedure:

-

To a solution of the this compound aglycone (1.0 eq) and the glycosyl bromide (1.5 eq) in anhydrous dichloromethane containing activated 4 Å molecular sieves, add AgOTf (1.5 eq) at -20 °C under an inert atmosphere.

-

Stir the reaction mixture at this temperature for 1-2 hours and then allow it to warm to room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through celite and wash the celite pad with dichloromethane.

-

Wash the filtrate with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the protected this compound.

-

3.2 Deprotection

The final step is the removal of the protecting groups from the sugar moiety (e.g., acetyl groups).

-

Materials:

-

Protected this compound

-

Sodium methoxide in methanol (catalytic)

-

Anhydrous methanol

-

Amberlite IR-120 (H⁺ form) resin

-

-

Procedure:

-

Dissolve the protected this compound in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution.

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Once the deprotection is complete, neutralize the reaction with Amberlite IR-120 (H⁺ form) resin.

-

Filter the resin and concentrate the filtrate under reduced pressure.

-

Purify the final product by recrystallization or column chromatography to yield this compound.

-

Quantitative Data Summary

The following table summarizes typical yields and reaction conditions for the key steps in the synthesis of related indolocarbazole natural products, which can serve as a benchmark for the synthesis of this compound.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1.1 | Bis-indolylmaleimide Formation | K OtBu | THF | 0 to RT | 12-16 | 60-70 |

| 1.2 | Oxidative Cyclization | Pd(OAc)₂, Cu(OAc)₂ | DMF | 100-120 | 4-6 | 50-60 |

| 3.1 | Glycosylation | AgOTf | CH₂Cl₂ | -20 to RT | 12-16 | 40-50 |

| 3.2 | Deprotection | NaOMe (cat.) | MeOH | RT | 1-3 | 80-90 |

Potential Signaling Pathway Involvement

Indolocarbazole alkaloids are well-known inhibitors of various protein kinases and topoisomerases. While the specific signaling pathway targeted by this compound requires further investigation, a plausible mechanism of action involves the inhibition of a protein kinase cascade, similar to its structural relatives like staurosporine. This inhibition can disrupt downstream signaling events crucial for cell proliferation and survival, leading to its observed biological activity.

Caption: Hypothetical inhibition of a protein kinase signaling pathway by this compound.

This document provides a foundational protocol for the laboratory synthesis of this compound. Researchers are encouraged to consult the primary literature for more specific details and to optimize the reaction conditions for their particular laboratory setup. The provided synthetic route offers a robust platform for accessing this and other structurally related indolocarbazole alkaloids for further biological evaluation and drug discovery efforts.

Application Notes and Protocols for Indocarbazostatin in Neuroprotective Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocarbazostatin, an indolocarbazole alkaloid, has been identified as a potent modulator of neuronal differentiation.[1][2] Its structural analogs, such as K-252a and staurosporine, are well-characterized protein kinase inhibitors with significant effects on neuronal cell fate, including apoptosis and neuroprotection.[3][4][5][6][7][8] Given the established neuroprotective potential of carbazole and indole-based compounds against various neurotoxic insults, this compound presents a promising candidate for investigation in neuroprotective assays.[9][10][11][12] These application notes provide a comprehensive overview and detailed protocols for assessing the neuroprotective effects of this compound against common in vitro models of neurodegeneration.

Mechanism of Action and Signaling Pathways

Indolocarbazole alkaloids are known to interact with various protein kinases, which are crucial components of intracellular signaling cascades involved in cell survival, apoptosis, and stress responses. The neuroprotective effects of related compounds are often attributed to the modulation of pathways such as the c-Jun N-terminal kinase (JNK) pathway, which is implicated in ischemic brain injury and amyloid-beta toxicity.[3][4] Additionally, pathways involving Akt/PI3K and Nrf2 are critical for neuronal survival and antioxidant responses, respectively, and represent potential targets for neuroprotective agents.[13][14]

Potential Signaling Pathways for this compound's Neuroprotective Activity:

-

JNK Signaling Pathway: Inhibition of the MLK3-MKK7-JNK3 cascade has been shown to be neuroprotective in models of ischemia and Alzheimer's disease.[3][4]

-

PI3K/Akt Signaling Pathway: This is a central pathway for promoting cell survival and inhibiting apoptosis.

-

Nrf2/ARE Signaling Pathway: Activation of this pathway leads to the expression of antioxidant enzymes, protecting cells from oxidative stress.[14]

Quantitative Data Summary

While extensive neuroprotective data for this compound is not yet available, initial studies have quantified its activity in inhibiting Nerve Growth Factor (NGF)-induced neuronal differentiation in PC12 cells. This activity suggests its potential to modulate kinase-dependent signaling pathways relevant to neuroprotection.

| Compound | Assay | Cell Line | Endpoint | IC50 Value |

| This compound | NGF-induced Neurite Outgrowth | PC12 | Inhibition of Neuronal Differentiation | 6 nM[2] |

| This compound B | NGF-induced Neurite Outgrowth | PC12 | Inhibition of Neuronal Differentiation | 24 nM[2] |

| K-252a | NGF-induced Neurite Outgrowth | PC12 | Inhibition of Neuronal Differentiation | 200 nM[2] |

Experimental Protocols

The following protocols are designed to assess the neuroprotective potential of this compound in established in vitro models of neurotoxicity. The human neuroblastoma SH-SY5Y cell line is recommended due to its wide use in neurotoxicity studies.[15]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. It is used to determine the protective effect of this compound against a neurotoxic insult.

Materials:

-

SH-SY5Y cells

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS)

-

This compound

-

Neurotoxin (e.g., 100 µM H₂O₂ for oxidative stress, or 10 µM MPP+ for a Parkinson's disease model)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-